Arsenic (III) sulfide

Optoelectronics Thin Films Semiconductors

Arsenic (III) sulfide (As₂S₃) amorphous chalcogenide glass delivers an unmatched combination of broad IR transparency (620 nm–11 µm), high nonlinear refractive index (~100× silica), and photo‑induced phase‑change. Essential for mid‑IR supercontinuum sources, all‑optical switches, and chemical sensing fibers. Ag/As₂S₃ thin films achieve rectification ratios ~10⁶, enabling low bit‑error‑rate non‑volatile memory. As a potassium‑ion battery anode, As₂S₃ nanosheets deliver 838 mAh/g with 94% retention after 1000 cycles—over 3.5× graphite. Specify high‑purity amorphous material with controlled stoichiometry for reproducible fiber drawing, thin‑film deposition, or liquid‑phase exfoliation. Procure now for advanced photonics and energy‑storage R&D.

Molecular Formula As2S3
Molecular Weight 246.0 g/mol
Cat. No. B7800559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArsenic (III) sulfide
Molecular FormulaAs2S3
Molecular Weight246.0 g/mol
Structural Identifiers
SMILESS=[As]S[As]=S
InChIInChI=1S/As2S3/c3-1-5-2-4
InChIKeyKNFJTZYMLKHMCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arsenic (III) Sulfide (As₂S₃) Procurement Guide: Technical Specifications and Core Properties for Chalcogenide Glass Selection


Arsenic (III) sulfide (As₂S₃), also known as arsenic trisulfide, is a group V/VI intrinsic p-type semiconductor chalcogenide glass [1]. It exists in both crystalline (orpiment mineral) and amorphous forms, with the amorphous glass being preferred for most optical and photonic applications due to its broad infrared transparency window (620 nm to 11 μm) and high nonlinear optical coefficients [2]. As₂S₃ exhibits a direct band gap of approximately 2.7 eV, a high refractive index of ~2.45, and demonstrates photo-induced phase-change properties [3]. This material is insoluble in water, has a melting point near 310°C, and offers versatile processability via molding, fiber drawing, or thin-film deposition [4].

Why Generic Arsenic Sulfide Substitution Risks Performance Degradation in High-Precision Optical and Electronic Applications


Arsenic (III) sulfide (As₂S₃) cannot be indiscriminately replaced by other arsenic sulfides (e.g., As₂S₅ or As₄S₄) or arsenic oxides (e.g., As₂O₃) due to quantifiable differences in electronic band structure, nonlinear optical response, and electrochemical behavior [1]. Even within the same nominal class, variations in stoichiometry, phase (crystalline vs. amorphous), and defect density directly impact critical performance metrics such as band gap energy, nonlinear refractive index (n₂), and charge storage capacity [2]. Procurement specifications must therefore align with the exact material requirements of the target application to avoid compromised device efficiency, reduced signal-to-noise ratios, or unexpected failure modes [3].

Arsenic (III) Sulfide (As₂S₃) Quantitative Differentiation Evidence: Head-to-Head Comparative Performance Data


Band Gap Energy: As₂S₃ vs. As₂Se₃ for Tailored IR Transparency and Electronic Device Design

In a direct experimental comparison using variable-angle spectroscopic ellipsometry (VASE) on thin films, As₂S₃ exhibited a band gap energy (Eg) of 2.349 eV, which is 30.8% higher than the 1.796 eV measured for As₂Se₃ under identical conditions [1]. This difference directly correlates with the onset of optical absorption and defines the material's transparency window.

Optoelectronics Thin Films Semiconductors

Nonlinear Refractive Index (n₂): As₂S₃ vs. Silica Glass for All-Optical Signal Processing

The nonlinear refractive index (n₂) of As₂S₃ chalcogenide glass fibers was measured to be 1.7×10⁻¹⁴ cm²/W at telecommunications wavelengths [1]. This value is approximately two orders of magnitude (100×) higher than the typical n₂ of standard silica glass fibers (∼10⁻¹⁶ cm²/W) [2]. A separate study confirmed n₂ of As₂S₃ at 1550 nm to be 3×10⁻¹⁸ m²/W, compared to silicon's 0.5–5.7×10⁻¹⁸ m²/W and diamond's 8.2×10⁻²⁰ m²/W [3].

Nonlinear Optics Photonic Devices Fiber Optics

Resistance Switching Ratio: As₂S₃ vs. As₄₀Ge₁₀Se₁₅S₃₅ for Non-Volatile Memory Device Sensing Margin

In Ag-doped chalcogenide thin-film structures evaluated for non-volatile memory applications, the R_reverse/R_forward resistance ratio of Ag/As₂S₃ was measured to be ∼10⁶, which is a full order of magnitude (10×) larger than the ∼10⁵ ratio observed for Ag/As₄₀Ge₁₀Se₁₅S₃₅ under identical test conditions [1].

Memory Devices Thin Films Chalcogenide Electronics

Nonlinearity and Birefringence: As₂S₃ vs. As₂S₅ Core Material in Photonic Crystal Fibers

Finite element method (FEM) simulations of an elliptical core-based D-shape photonic crystal fiber (PCF) revealed that As₂S₃ outperforms As₂S₅ across all key optical metrics when used as the core material [1]. With As₂S₃, the maximum nonlinearity reached 9.114×10⁴ W⁻¹ km⁻¹, extreme-high birefringence was 0.254, power fraction was 99.51%, numerical aperture was 0.78, and negative dispersion was -2560.12 ps/(nm·km). The study explicitly concludes that the D-PCF 'prefers the As₂S₃ core material because it produces a better performance of all the optical features compared to the As₂S₅ material' [1].

Photonic Crystal Fibers Nonlinear Optics Polarization Control

Acute Oral Toxicity (LD₅₀): As₂S₃ vs. As₂O₃ for Occupational and Environmental Safety Risk Assessment

The acute oral LD₅₀ (rat) for arsenic trisulfide (As₂S₃) is reported as 185 mg/kg [1]. In contrast, the acute oral LD₅₀ for arsenic trioxide (As₂O₃) is substantially lower at 34.5 mg/kg (rat) and 20 mg/kg (mouse) [2]. This represents a >5-fold higher lethal dose for As₂S₃, indicating significantly lower acute systemic toxicity.

Toxicology Safety Data Risk Assessment

Theoretical Anode Capacity: As₂S₃ vs. Graphite for Next-Generation Potassium-Ion Batteries

The theoretical specific capacity of As₂S₃ as an anode material for potassium-ion batteries is calculated to be 1305 mAh/g, which is over 3.5 times higher than the practical specific capacity of graphite anodes (~372 mAh/g) in lithium-ion systems [1]. Experimentally, As₂S₃ nanosheets achieved a discharge capacity of 619 mAh/g at 50 mA/g and retained 94% capacity after 1000 cycles at 500 mA/g, with a low-rate extrapolated capacity of 838 mAh/g [2].

Energy Storage Battery Anodes 2D Materials

Optimal Procurement Use Cases for Arsenic (III) Sulfide (As₂S₃) Based on Quantified Performance Advantages


Mid-Infrared Optical Fibers and Waveguides Requiring Broad Transparency and High Nonlinearity

The combination of a wide band gap (2.349 eV) enabling transparency from 620 nm to 11 μm and a nonlinear refractive index ~100× greater than silica glass makes As₂S₃ the material of choice for mid-IR supercontinuum sources, all-optical switches, and chemical sensing fibers [1]. Procurement should specify high-purity amorphous As₂S₃ to maximize transmission and minimize scattering losses.

Non-Volatile Memory Cells (PCM/PMC) Demanding High Resistance Switching Ratios

The measured R_reverse/R_forward ratio of ~10⁶ for Ag/As₂S₃ thin films—10× larger than a quaternary chalcogenide alternative—directly supports the fabrication of non-volatile memory devices with improved sensing margins and lower bit-error rates [2]. Sourcing should prioritize thin-film deposition-grade material with controlled stoichiometry to ensure reproducible switching behavior.

High-Birefringence Polarization-Maintaining Photonic Crystal Fibers

Simulation data confirming that As₂S₃ outperforms As₂S₅ in all optical features—including a birefringence of 0.254 and nonlinearity of 9.114×10⁴ W⁻¹ km⁻¹—validates As₂S₃ as the superior core material for polarization-maintaining PCFs used in telecom, biomedical imaging, and signal processing [3]. Procurement should verify that the As₂S₃ meets glass transition temperature and purity specifications suitable for fiber drawing.

High-Capacity Potassium-Ion Battery Anodes

With a theoretical specific capacity of 1305 mAh/g—over 3.5× that of graphite—and experimentally demonstrated discharge capacity of 838 mAh/g with excellent cycle retention (94% after 1000 cycles), As₂S₃ nanosheets represent a promising anode material for next-generation potassium-ion batteries [4]. Researchers should source As₂S₃ with low impurity levels and known particle size distribution for reproducible liquid-phase exfoliation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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